3-Amino-2-(thian-4-yl)propan-1-ol
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Overview
Description
3-Amino-2-(thian-4-yl)propan-1-ol is an organic compound with the molecular formula C8H17NOS It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(thian-4-yl)propan-1-ol typically involves the reaction of thian-4-yl derivatives with appropriate amines under controlled conditions. One common method involves the use of thian-4-yl chloride, which reacts with 3-aminopropanol in the presence of a base such as sodium hydroxide to yield the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(thian-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
3-Amino-2-(thian-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(thian-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(thian-4-yl)amino]propan-1-ol: Similar structure but with different substituents.
2-Amino-3-(1h-Indol-3-Yl)-Propan-1-Ol: Contains an indole moiety instead of a thian-4-yl group.
Uniqueness
3-Amino-2-(thian-4-yl)propan-1-ol is unique due to its specific combination of functional groups and the presence of a thian-4-yl moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H17NOS |
---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
3-amino-2-(thian-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NOS/c9-5-8(6-10)7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 |
InChI Key |
CUYLXQHEQYYHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C(CN)CO |
Origin of Product |
United States |
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